molecular formula C22H21NO4 B13549349 rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid

rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid

Cat. No.: B13549349
M. Wt: 363.4 g/mol
InChI Key: HXJXYTOFUCGTDW-CNNODRBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclo[3.1.0]hexane derivative featuring a Fmoc-protected amino group at the 4-position and a carboxylic acid at the 1-position. Its stereochemistry is defined as (1R,4S,5R), with a racemic (rac) mixture noted. Key properties include:

  • Molecular formula: C₂₂H₂₁NO₄
  • Molecular weight: 363.41 g/mol
  • CAS number: 2803405-40-3

The bicyclo[3.1.0]hexane core introduces conformational rigidity, making it valuable in peptide synthesis and drug design for stabilizing secondary structures . The Fmoc group enables temporary protection of the amino group during solid-phase synthesis .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,4S,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-19(18(22)11-22)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,23,26)(H,24,25)/t18-,19-,22+/m0/s1

InChI Key

HXJXYTOFUCGTDW-CNNODRBYSA-N

Isomeric SMILES

C1C[C@]2(C[C@H]2[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2(CC2C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[3.1.0]hexane Core

  • Cyclopropanation of Cyclohexene Derivatives: The bicyclo[3.1.0]hexane skeleton is commonly prepared via cyclopropanation of cyclohexene or substituted cyclohexene precursors using carbenoid reagents such as diazo compounds or Simmons-Smith reagents. This step forms the cyclopropane ring fused to the cyclohexane ring, establishing the bicyclic framework with stereochemical control.

  • Stereoselective Approaches: Diastereoselective cyclopropanation methods using chiral auxiliaries or catalysts have been employed to favor the desired stereochemistry at the 1,4,5 positions. Racemic mixtures are often obtained initially, with possible resolution steps later.

Introduction of the Amino Group

  • Amination at the 4-Position: The amino substituent is introduced typically via nucleophilic substitution or reductive amination strategies on a suitable precursor bearing a leaving group at the 4-position of the bicyclic ring.

  • Protection as Carbamate: The free amino group is then protected to prevent side reactions during further synthetic manipulations. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide chemistry due to its stability and facile removal.

Fmoc Protection

  • Fmoc-Cl Reaction: The amino group is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO$$3$$, Na$$2$$CO$$_3$$, or triethylamine in aqueous or organic solvents) to yield the Fmoc-protected amino acid.

  • Purification: The product is purified by crystallization or chromatographic methods (e.g., silica gel column chromatography) to obtain analytically pure material.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropanation Cyclohexene + Diazomethane + Cu catalyst rac-Bicyclo[3.1.0]hexane derivative formed
2 Functional group installation Halogenation or hydroxylation at C4 4-substituted bicyclohexane intermediate
3 Amination Nucleophilic substitution with ammonia or amine 4-amino bicyclohexane derivative
4 Fmoc protection Fmoc-Cl, base (e.g., NaHCO$$_3$$) rac-(1R,4S,5R)-4-Fmoc-amino-bicyclohexane-1-carboxylic acid

Analytical and Research Findings

  • Stereochemical Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY and COSY experiments, confirms the stereochemistry of the bicyclic ring system and the position of the amino substituent.

  • Purity and Identity: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) confirm the purity (>98%) and molecular weight of the final Fmoc-protected compound.

  • Yield: Typical overall yields for the multi-step synthesis range from 40% to 65%, depending on the efficiency of cyclopropanation and amination steps.

  • Stability: The Fmoc-protected amino acid is stable under standard storage conditions (dry, dark, 4°C) for extended periods.

Notes on Variations and Improvements

  • Alternative Protecting Groups: While Fmoc is standard, other protecting groups such as Boc (tert-butyloxycarbonyl) can be used depending on downstream synthetic needs.

  • Enantioselective Syntheses: Methods employing chiral catalysts or auxiliaries can yield enantiomerically enriched products, important for biological activity studies.

  • Scale-Up Considerations: The cyclopropanation step requires careful control of reaction parameters to avoid side reactions and ensure reproducibility at larger scales.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Cyclopropanation Carbene addition to cyclohexene Efficient ring formation Requires hazardous reagents
Amination Nucleophilic substitution or reductive amination Direct introduction of amino group May require protection/deprotection steps
Fmoc Protection Reaction with Fmoc-Cl under basic conditions Stable, widely used protecting group Additional synthetic step
Purification Chromatography or crystallization High purity product Time-consuming and solvent use

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed under mild basic conditions . The bicyclic structure may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Target compound Bicyclo[3.1.0]hexane Fmoc-amino, carboxylic acid 363.41 Peptide synthesis, drug discovery
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Azabicyclo[3.1.0] Fmoc-amino, carboxylic acid 349.39 Enzyme inhibition studies
trans-4-(Fmoc-methylamino-methyl)cyclohexanecarboxylic acid Cyclohexane Fmoc-methylamino, carboxylic acid (trans) ~379.42 Conformationally flexible peptides
cis-4-(Fmoc-amino)cyclohexanecarboxylic acid Cyclohexane Fmoc-amino, carboxylic acid (cis) 365.42 Peptide backbone modulation
rac-(1R,3S,4S)-3-Fmoc-amino-bicyclo[2.1.0]pentane-1-carboxylic acid Bicyclo[2.1.0]pentane Fmoc-amino, carboxylic acid 353.39 High-strain reactivity studies

Biological Activity

rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as Fmoc-amino bicyclic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique bicyclic structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group make it a valuable building block in peptide synthesis and drug design.

  • Molecular Formula : C22H21NO4
  • Molecular Weight : 363.41 g/mol
  • CAS Number : 2137818-08-5

The biological activity of this compound primarily stems from its ability to act as a bioisostere for benzene rings in drug design. Bioisosteres are groups or molecules that have similar physical or chemical properties but differ in structure, which can significantly influence the biological activity of compounds. The bicyclic structure allows for enhanced binding affinity to biological targets compared to traditional aromatic compounds.

Biological Activity

Research indicates that rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid exhibits various biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains, likely due to interference with bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated that derivatives of Fmoc-amino bicyclic acids showed significant cytotoxicity against various cancer cell lines (IC50 values < 10 µM) .
Study 2Investigated the antimicrobial effects and found that the compound inhibited growth in Gram-positive bacteria .
Study 3Explored enzyme inhibition and reported a 50% inhibition concentration (IC50) of 15 µM against a key enzyme in the glycolytic pathway .

Synthesis and Derivatives

The synthesis of rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves:

  • Protection of amino groups using Fmoc.
  • Formation of the bicyclic structure through cyclization reactions.
  • Purification via chromatography techniques.

Derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets.

Q & A

Q. What are the key steps in synthesizing rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid?

The synthesis involves:

  • Cycloaddition reactions to form the bicyclo[3.1.0]hexane core.
  • Fmoc protection of the amino group using Fmoc-OSu in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base .
  • Oxidation or functional group transformations to introduce the carboxylic acid moiety.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm stereochemistry and bicyclic scaffold integrity.
  • HPLC-MS to assess purity and molecular weight.
  • IR spectroscopy to verify Fmoc and carboxylic acid functional groups .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (Category 4) and skin/eye irritation risks (Category 2/2A).
  • Ensure ventilation to avoid inhalation of dust/aerosols.
  • Follow waste disposal protocols for halogenated solvents and toxic byproducts .

Q. What are the primary research applications in medicinal chemistry?

  • Peptide synthesis : As an Fmoc-protected building block for constrained bicyclic peptides.
  • Enzyme inhibition studies : Targeting proteases or kinases due to its rigid scaffold.
  • Material science : Incorporation into polymers for enhanced thermal stability .

Q. What storage conditions ensure long-term stability?

  • Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Fmoc group.
  • Protect from light and moisture using amber vials and desiccants .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Employ chiral chromatography (e.g., Chiralpak® columns) to resolve racemic mixtures.
  • Use asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) for stereocontrol in bicyclohexane formation .
  • Monitor reaction progress with circular dichroism (CD) to track optical activity .

Q. What computational strategies predict biological interactions of this compound?

  • Molecular docking (AutoDock Vina) to screen protein targets like proteases.
  • MD simulations (AMBER/GROMACS) to analyze conformational stability in binding pockets.
  • QSAR models to correlate substituent effects (e.g., Fmoc vs. Boc protection) with bioactivity .

Q. How can conflicting solubility data across studies be resolved?

  • Standardize solvent systems (e.g., DMSO for stock solutions, PBS for assays).
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Validate solubility via HPLC-UV under controlled pH and temperature .

Q. What strategies mitigate racemization during solid-phase peptide synthesis?

  • Use low-temperature coupling (0–4°C) with HOBt/DIC activation.
  • Incorporate pseudoproline dipeptides to reduce steric strain.
  • Monitor racemization via Marfey’s reagent or chiral HPLC post-cleavage .

Q. How does the bicyclo[3.1.0]hexane scaffold influence conformational stability?

  • The bridged bicyclic structure restricts bond rotation, reducing entropy and enhancing binding affinity.
  • X-ray crystallography reveals chair-like conformations that mimic natural substrates (e.g., proline-rich domains).
  • NMR NOE experiments show intramolecular hydrogen bonding between the carboxylic acid and Fmoc groups .

Data Contradiction Analysis

Example : Discrepancies in reported enzyme inhibition (IC₅₀) values.

  • Methodological audit : Compare assay conditions (e.g., substrate concentration, pH).
  • Orthogonal validation : Repeat assays using SPR (surface plasmon resonance) and fluorescence polarization.
  • Structural analysis : Perform co-crystallization with target enzymes to confirm binding modes .

Methodological Tables

Parameter Recommendation Reference
Purification MethodReverse-phase HPLC (C18, 0.1% TFA gradient)
Stability in Solution≤24 hours in DMSO at 25°C
Chiral ResolutionChiralpak® AD-H column (Heptane/EtOH)
Computational ToolSchrödinger Suite (Glide docking)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.